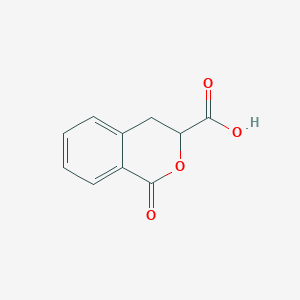

1-Oxo-isochroman-3-carboxylic acid

Description

Contextualization within Isochroman (B46142) and Isocoumarin (B1212949) Chemical Space

To understand 1-Oxo-isochroman-3-carboxylic acid, one must first situate it within its parent chemical classes: isochromans and isocoumarins. These are bicyclic compounds containing a benzene (B151609) ring fused to a six-membered oxygen-containing ring (a pyran ring).

Isochroman : This is the fully saturated version of the heterocyclic system. It is a structural unit found in a variety of natural products, including those isolated from olive oil, fungi, and various plants. researchgate.net

Isocoumarin : This compound features a lactone (a cyclic ester) and is an isomer of the more widely known coumarins, differing in the placement of the ring oxygen and the carbonyl group. nih.govresearchgate.net Isocoumarins are themselves a large family of natural products, often produced by fungi and plants as secondary metabolites. researchgate.netresearchgate.net

1-Oxo-isochroman : This name describes a saturated isochroman skeleton with a ketone (oxo group) at the C-1 position. This structure is also systematically named 3,4-dihydroisocoumarin or isochroman-1-one (B1199216) . nih.govsigmaaldrich.com It represents the core of the title compound.

Therefore, This compound is a derivative of 3,4-dihydroisocoumarin, substituted at the 3-position with a carboxylic acid functional group. ebi.ac.uk This substitution is significant, as the carboxylic acid group can be readily modified, allowing for the synthesis of a wide array of derivatives such as esters and amides. The presence of both the lactone and the carboxylic acid provides distinct points of reactivity and potential biological interactions. cymitquimica.com

| Compound Name | Core Structure | Key Features | Relationship to Title Compound |

|---|---|---|---|

| Isochroman | Benzene fused to a saturated tetrahydropyran (B127337) ring | Fully saturated heterocyclic ring | The foundational saturated ring system |

| Isocoumarin | Benzene fused to a pyran-1-one ring | Unsaturated lactone ring wikipedia.org | The unsaturated parent lactone |

| 3,4-Dihydroisocoumarin (Isochroman-1-one) | Benzene fused to a dihydropyran-1-one ring | Saturated lactone ring nih.gov | The direct parent core of the title compound |

Historical Perspectives on Isochroman Synthesis and Derivatization Research

Research into isochroman and isocoumarin chemistry has a long history, driven by the discovery of naturally occurring compounds with interesting biological properties. nih.gov Early work, dating back to at least the 1950s, focused on developing fundamental methods for constructing the isochroman ring system. nih.gov

Initial synthetic strategies often involved multistep sequences. For example, one early method for creating the isochroman ring involved mixing 2-phenylethanol (B73330) with paraformaldehyde and passing hydrogen chloride gas through the mixture. prepchem.com Other classic approaches included the cyclization of ortho-substituted phenylacetic acid derivatives. A well-documented procedure involves the reaction of a dimethoxyphenylacetic acid with formaldehyde (B43269) in the presence of acid to form a 3-isochromanone (B1583819) structure.

Over the decades, synthetic chemists have developed more sophisticated and efficient methods. Key historical developments include:

Oxidative Mercury-Mediated Ring Closure : This method was used for the synthesis of isochroman-4-ols from 2-(prop-1-enyl)phenylmethanol derivatives. researchgate.net

Ozonolysis : The ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives provided a route to isochroman-3-ols. researchgate.net

Baeyer-Villiger Oxidation : This reaction could be used to form the lactone ring from a corresponding 2-indanone (B58226) precursor, though it was often less efficient than other routes.

The ability to synthesize the core ring system enabled extensive research into derivatization to explore structure-activity relationships (SAR). A 1999 patent, for instance, described the synthesis of isochroman derivatives for use as herbicides, starting from 3,5-dihydroxy-4-methyl benzoic acid and involving multiple steps of methylation, reduction, and cyclization. google.com This highlights how research has long aimed to create specific, functionalized isochroman derivatives for practical applications.

Significance in Contemporary Organic and Medicinal Chemistry Research

The isochroman and isocoumarin scaffolds continue to be highly significant in modern chemical research. Their derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities. researchgate.netnih.gov

Medicinal Chemistry Relevance: Derivatives of the 1-oxo-isochroman (3,4-dihydroisocoumarin) core are associated with a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. researchgate.netnih.gov The carboxylic acid handle at the C-3 position is particularly useful for creating libraries of compounds for screening.

Recent research has highlighted several key areas of interest:

Enzyme Inhibition : Derivatives of this chemical class have been investigated as inhibitors of various enzymes. For example, isocoumarins have been identified as a new class of inhibitors for carbonic anhydrase isoforms hCA IX and XII, which are important drug targets. nih.gov In a related scaffold, isothiochroman (B1214466) (sulfur-containing) analogs have been synthesized and shown to be effective inhibitors of fatty acid synthase (FAS), a target for anti-obesity and oncology drugs. nih.gov

Antihypertensive Agents : Hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 and arylpiperazine have been synthesized as novel α1-adrenergic receptor antagonists with potent vasodilation and antihypertensive activity. nih.gov

Anticancer and Antimicrobial Activity : Many isocoumarin derivatives isolated from natural sources, particularly fungi, exhibit cytotoxic effects against cancer cell lines as well as antibacterial properties. researchgate.netnih.gov

Advances in Organic Synthesis: The importance of the isochroman scaffold has spurred the development of novel and more efficient synthetic methods. Contemporary approaches often focus on catalysis, atom economy, and stereoselectivity.

Catalytic Annulation : Modern methods include Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes to afford 3,4-disubstituted isochroman-1-ones with high efficiency. acs.org

Palladium and Copper Catalysis : Palladium-catalyzed reactions of 2-halobenzoates with ketones and copper-catalyzed domino reactions of o-halobenzoic acids with 1,3-diketones have emerged as powerful tools for synthesizing 3-substituted isocoumarins. organic-chemistry.org

Photocatalysis : Light-driven carboxylative cyclization reactions using CO2 have been developed for the synthesis of isocoumarins, representing a green chemistry approach. elsevierpure.com

Expanded Oxa-Pictet–Spengler Reaction : A recent advancement uses epoxides as aldehyde surrogates in the presence of hexafluoroisopropanol (HFIP) to construct the isochroman motif, greatly expanding the scope and speed of this classic reaction. nih.gov

| Method | Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|

| Annulation of Benzoic Acids | Rh(III) complex | High catalytic efficiency and regioselectivity for 3,4-disubstituted products. | acs.org |

| Domino Reaction | Copper(I) | Efficient synthesis of 3-substituted isocoumarins from readily available starting materials. | organic-chemistry.org |

| Oxa-Pictet–Spengler Variant | HFIP / Triflic acid | Expanded substrate scope and rapid reaction times using epoxides as aldehyde surrogates. | nih.gov |

| Carboxylative Cyclization | Photocatalyst / Light | Utilization of CO2 as a C1 source for lactone formation. | elsevierpure.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)8-5-6-3-1-2-4-7(6)10(13)14-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDCSPFANXXWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295316 | |

| Record name | 1-Oxo-isochroman-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5762-27-6 | |

| Record name | 5762-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Oxo-isochroman-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for the 1-Oxo-isochroman-3-carboxylic Acid Core

The initial construction of the this compound skeleton is a key challenge that has been addressed through several innovative synthetic approaches.

A prevalent method for the synthesis of isochroman (B46142) derivatives involves the reaction of homophthalic anhydride (B1165640) with various aldehydes. This reaction, often conducted in the presence of a base, leads to the formation of 3-substituted-1-oxo-isochroman-4-carboxylic acids. The process is initiated by the base-catalyzed condensation of the aldehyde with homophthalic anhydride, followed by an intramolecular cyclization to yield the isochroman core. The choice of base and reaction conditions can significantly influence the yield and stereochemical outcome of the reaction.

A study has shown that the condensation of homophthalic anhydride with aromatic aldehydes in the presence of pyridine (B92270) and a catalytic amount of a Lewis acid can afford 3-aryl-1-oxo-isochroman-4-carboxylic acids in good yields. The reaction proceeds through an aldol-type condensation followed by a lactonization step. The stereochemistry at the C-3 and C-4 positions is a critical aspect of this transformation, and controlling it has been a major focus of research.

| Aldehyde | Base | Yield (%) | Reference |

| Benzaldehyde | Pyridine | 85 | |

| 4-Chlorobenzaldehyde | Triethylamine | 82 | |

| 2-Naphthaldehyde | Pyridine | 78 |

Beyond the classical approach using homophthalic anhydride, other cyclization and annulation strategies have been developed. One such method involves the intramolecular cyclization of 2-(2-carboxybenzyl)oxy-alkanoic acids. This approach offers a versatile route to the this compound scaffold, allowing for the introduction of various substituents at the 3-position.

Novel annulation approaches, such as those involving transition-metal catalysis, have also emerged. For instance, palladium-catalyzed carbonylation and cyclization of 2-iodobenzoates with terminal alkynes can provide access to the isochroman-1-one (B1199216) skeleton. While not directly yielding the 3-carboxylic acid, these methods can be adapted to produce precursors that are then converted to the target molecule.

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For 1-oxo-isochroman-3-carboxylic acids, the relative and absolute stereochemistry at the C-3 and C-4 positions (if substituted) is often crucial. Diastereoselective synthesis has been achieved by using chiral auxiliaries or by employing substrate-controlled reactions.

For example, the reaction of homophthalic anhydride with a chiral aldehyde can lead to the formation of diastereomeric products, which can then be separated. Alternatively, the use of a chiral base or catalyst can induce enantioselectivity in the reaction. Researchers have reported the use of cinchona alkaloids as catalysts in the reaction between homophthalic anhydride and aldehydes to afford enantioenriched 3-substituted-1-oxo-isochroman-4-carboxylic acids.

| Chiral Catalyst | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |

| Cinchonidine | Benzaldehyde | 90:10 | 92 (syn) | |

| Quinine | 4-Nitrobenzaldehyde | 85:15 | 88 (syn) |

Derivatization and Functionalization of the this compound Scaffold

Once the core structure is synthesized, it can be further modified to create a library of derivatives with diverse properties.

The carboxylic acid group at the 3-position is a versatile handle for derivatization. Standard transformations such as esterification and amidation are commonly employed. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Amide derivatives are synthesized by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. These modifications allow for the exploration of the structure-activity relationship of these compounds by introducing a wide range of functional groups.

Substitutions on the aromatic part of the isochroman ring are typically introduced by using appropriately substituted starting materials, such as a substituted homophthalic anhydride. Electrophilic aromatic substitution reactions on the pre-formed isochroman ring can be challenging due to the deactivating effect of the lactone carbonyl group. However, under forcing conditions, reactions such as nitration and halogenation can be achieved.

Modifications at the C-4 position are also possible. For instance, the 4-carboxy group in 3-substituted-1-oxo-isochroman-4-carboxylic acids can be removed via decarboxylation. The resulting 3-substituted-isochroman-1-ones can then be further functionalized at the C-4 position through enolate chemistry. Additionally, radical-based reactions can be used to introduce substituents at various positions on the isochroman ring.

Formation of Complex Analogues and Hybrid Structures

The this compound framework serves as a valuable building block for the synthesis of more intricate molecular structures and hybrid compounds. Its inherent functionalities—the lactone, the carboxylic acid, and the aromatic ring—provide multiple reaction sites for elaboration.

Researchers have successfully synthesized a variety of analogues by introducing substituents at the 3-position. A common strategy involves the reaction of a homophthalic anhydride derivative with an aldehyde. For instance, a series of 3-alkyl substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids were synthesized by reacting 6,7-dimethoxyhomophthalic anhydride with various aliphatic aldehydes. mdpi.com This reaction, catalyzed by 4-Dimethylaminopyridine (B28879) (DMAP) in chloroform, yields a diastereomeric mixture of the corresponding isochroman carboxylic acids. mdpi.com

The synthesis of hybrid molecules, where the isochroman moiety is combined with other pharmacophoric groups, is an area of active investigation. This approach aims to create novel compounds with potentially enhanced or synergistic biological activities. mdpi.com For example, the anticancer drug design strategy often involves combining different active pharmacophores into a single molecular structure. mdpi.com While direct examples starting from this compound are specific to proprietary research, the general principle involves using the carboxylic acid function for amide or ester linkages to other complex fragments. A related approach has been used to create thyrotropin-releasing hormone (TRH) analogs from (3S)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, demonstrating the utility of similar cyclic scaffolds in medicinal chemistry. researchgate.net

Furthermore, sulfur-containing analogues, such as 1-oxo-3-substitute-isothiochroman-4-carboxylic acids, have been designed and synthesized, indicating the flexibility of the core structure to incorporate different heteroatoms. nih.govresearchgate.net

Table 1: Synthesis of 3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids mdpi.com

| Aldehyde Reactant | Catalyst | Solvent | Temperature | Product |

| Octanal | DMAP | Chloroform | Room Temp. | (±)-3-(Heptyl)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acid |

| Decanal | DMAP | Chloroform | Room Temp. | (±)-3-(Nonyl)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acid |

| Undecanal | DMAP | Chloroform | Room Temp. | (±)-3-(Decyl)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acid |

Chemical Reactivity and Ring System Transformations

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. Its reactivity profile allows for a range of transformations, including ring-opening, substitution on the aromatic ring, and reactions at the carboxylic acid.

Lactone Ring Opening and Recyclization Processes

The lactone ring, a cyclic ester, is susceptible to nucleophilic attack, which can lead to ring opening. This process is a key transformation of the isochroman system. Under basic conditions, such as hydrolysis with sodium hydroxide, the ester linkage is cleaved to form a sodium carboxylate and a benzyl (B1604629) alcohol derivative. Acid-catalyzed hydrolysis can also achieve this transformation, yielding the corresponding carboxylic acid and alcohol. vanderbilt.edu

This ring-opening can be a deliberate synthetic step to further modify the molecule. For example, the resulting hydroxy acid can be used in subsequent reactions. In some cases, intramolecular reactions can lead to recyclization. While specific studies on the recyclization of opened this compound are not extensively documented in general literature, the phenomenon of isomerization and recyclization is known for other strained heterocyclic carboxylic acids, such as oxetanes, which can isomerize into lactones upon heating. nih.gov The stability of five and six-membered rings often drives such cyclization processes. youtube.com

Electrophilic Substitution Reactions on the Aromatic Moiety

The benzene (B151609) ring of the isochroman core can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. numberanalytics.com The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the substituents already present on the aromatic ring: the lactone (an ether-like linkage) and the alkyl portion of the heterocyclic ring.

Nucleophilic Acyl Substitution and Amidation Reactions

The carboxylic acid functional group at the 3-position is a prime site for nucleophilic acyl substitution reactions. uomustansiriyah.edu.iqlibretexts.org These reactions involve the replacement of the hydroxyl group of the carboxylic acid with another nucleophile, proceeding through a tetrahedral intermediate. vanderbilt.edu This allows for the synthesis of various derivatives such as esters, acid chlorides, and, notably, amides.

Amidation is a particularly important transformation for modifying the properties of the parent compound. Direct reaction of a carboxylic acid with an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, coupling agents are frequently employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are effective for promoting amide bond formation between this compound and a primary or secondary amine. libretexts.org The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297), often with the addition of a catalyst like 4-dimethylaminopyridine (DMAP). Another approach involves first converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. libretexts.org

Table 2: Common Reagents for Amidation of Carboxylic Acids libretexts.org

| Reagent/Method | Description | Typical Conditions |

| DCC/EDCI Coupling | Utilizes a carbodiimide (B86325) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. | Amine, DCC or EDCI, DMAP (catalyst), in an aprotic solvent (e.g., DCM). |

| Acid Chloride Formation | The carboxylic acid is first converted to a highly reactive acid chloride, which then reacts with the amine. | 1. SOCl₂ or (COCl)₂; 2. Amine, often with a non-nucleophilic base (e.g., pyridine). |

| High-Temperature Condensation | Direct heating of the ammonium carboxylate salt to drive off water and form the amide bond. | Temperatures >100°C; generally less common due to harsh conditions. |

Structural Characterization and Stereochemical Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is indispensable for the unambiguous identification and characterization of isochroman (B46142) structures. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary insights into the molecular framework.

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-oxo-isochroman-3-carboxylic acid derivatives. mdpi.com ¹H and ¹³C NMR spectra provide primary information on the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum gives crucial information about the protons at the stereogenic centers, H-3 and H-4. The chemical shift of the carboxylic acid proton (COOH) is typically observed in the highly deshielded region of the spectrum, often above 10 ppm, appearing as a broad singlet due to hydrogen bonding. libretexts.org Protons on the carbon adjacent to the carboxylic acid (H-3) generally resonate in the 2-3 ppm range. libretexts.org

¹³C NMR and DEPT-135: The ¹³C NMR spectrum is used to identify all unique carbon atoms. The carbonyl carbon of the lactone (C-1) and the carboxylic acid (C=O) are characteristically found in the downfield region (160-180 ppm). libretexts.org Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are employed to differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the signals of the isochroman ring and any substituents. mdpi.com For instance, in a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.

2D NOESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful tool for determining the spatial proximity of protons, which is vital for assigning the relative configuration (cis or trans) of substituents. isc.ac NOESY experiments can, for example, confirm a diequatorial arrangement of H-3 and H-4 protons in a specific conformer by detecting their cross-peak correlation. isc.ac

A representative dataset for a substituted derivative, cis-(±)-3,4-dihydro-6,7-dimethoxy-3-methyl-1-oxo-1H-isochromene-4-carboxylic acid, illustrates the application of these techniques. mdpi.com

Interactive Table: NMR Spectroscopic Data (¹H, ¹³C, DEPT-135) for a Substituted this compound Derivative in CDCl₃ mdpi.com

| Position | ¹³C δ (ppm) | DEPT-135 | ¹H δ (ppm) | Multiplicity | J (Hz) |

| 1 | 163.6 | C | - | - | - |

| 3 | 78.9 | CH | 4.67 | q | 6.6 |

| 4 | 45.4 | CH | 4.31 | d | 10.3 |

| 4a | 119.8 | C | - | - | - |

| 5 | 110.1 | CH | 7.42 | s | - |

| 6 | 148.0 | C | - | - | - |

| 7 | 152.8 | C | - | - | - |

| 8 | 108.0 | CH | 6.75 | s | - |

| 8a | 133.5 | C | - | - | - |

| COOH | 171.1 | C | - | - | - |

| 3-CH₃ | 20.3 | CH₃ | 1.62 | d | 6.6 |

| 6-OCH₃ | 56.4 | CH₃ | 3.94 | s | - |

| 7-OCH₃ | 56.5 | CH₃ | 3.91 | s | - |

Mass spectrometry is used to determine the molecular weight and elemental composition of the target compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com This technique is crucial for confirming the identity of newly synthesized derivatives. For example, HRMS analysis of 3-alkyl substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids has been used to confirm their elemental composition. mdpi.com Other techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are also frequently utilized.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule. The most characteristic absorptions for this compound are from the carbonyl (C=O) and hydroxyl (O-H) groups. mdpi.com Carboxylic acids typically show a very broad O-H stretching band in the region of 3500–2500 cm⁻¹ due to strong hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the lactone ring and the carboxylic acid group results in strong absorption bands, typically around 1700 cm⁻¹. spectroscopyonline.com For example, in 3-alkyl substituted derivatives, these C=O stretching bands are observed in the 1765–1713 cm⁻¹ range. mdpi.com

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring and conjugated systems. The analysis of substituted isochromene-4-carboxylic acids shows absorption maxima that are characteristic of the electronic structure of the benzopyran system. mdpi.com

Conformational Analysis and Stereochemical Assignment

The heterocyclic ring of 3,4-dihydroisocoumarins, such as this compound, typically adopts a non-planar, half-chair conformation. When substituents are present at the C-3 and C-4 positions, two diastereomers, cis and trans, are possible.

The relative configuration (cis or trans) of diastereomers is determined by the spatial arrangement of the substituents on the heterocyclic ring. This is established primarily through NMR spectroscopy, particularly by analyzing vicinal coupling constants and NOESY data. mdpi.comisc.ac For instance, the reaction of homophthalic anhydrides with aldehydes can lead to the formation of both cis and trans diastereomers of 3,4-disubstituted 3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids. mdpi.com While NMR is powerful for determining relative configuration, X-ray diffraction analysis of single crystals provides the most definitive structural evidence, confirming the configuration and the specific half-chair conformation in the solid state. isc.ac

The vicinal coupling constant between the protons at C-3 and C-4, denoted as ³J₃,₄, is a critical parameter for assigning the configuration of the diastereomers. mdpi.com The magnitude of this coupling is dependent on the dihedral angle between the H-3 and H-4 protons, a relationship described by the Karplus equation. miamioh.edu

Generally, a larger coupling constant is associated with a trans configuration (diaxial or diequatorial protons, with dihedral angles approaching 180° or 0°, respectively), while a smaller coupling constant suggests a cis configuration (axial-equatorial or equatorial-axial protons, with dihedral angles typically around 60°). mdpi.com

However, the conformational flexibility of the isochroman ring in solution means that the observed ³J₃,₄ value is a weighted average of the coupling constants of all populated conformers. mdpi.com This can complicate the assignment, as some trans isomers may adopt a conformation that results in a smaller-than-expected coupling constant (e.g., 3 to 6 Hz). mdpi.com This occurs if the conformational equilibrium strongly favors a conformer where the H-3 and H-4 protons have a gauche relationship. Conversely, cis isomers typically exhibit larger coupling constants (e.g., ~10 Hz) corresponding to a trans-diaxial relationship between H-3 and H-4 in the preferred conformer. mdpi.com Therefore, a thorough conformational analysis is essential to correctly interpret the coupling constants and assign the stereochemistry. mdpi.com

Interactive Table: Relationship Between Configuration and Vicinal Coupling Constants (³J₃,₄) for Substituted Isochroman-4-carboxylic Acids mdpi.com

| Configuration | Typical Dihedral Angle (H-3/H-4) | Expected ³J₃,₄ Range (Hz) | Observed ³J₃,₄ Range (Hz) mdpi.com | Notes |

| cis | ~180° (diaxial) | Large (10-13) | ~10.3 | The preferred conformation places H-3 and H-4 in a trans-diaxial orientation. |

| trans | ~60° (axial-equatorial) | Small (2-5) | 3-6 | The observed value is an average; the preferred conformation can lead to a smaller coupling constant than might be naively expected for a trans isomer. |

Solution-State Conformational Equilibria and Flexibility

The dihydroisocoumarin core of this compound and its analogues is conformationally flexible, typically existing as a mixture of conformers in solution. mdpi.com The equilibrium between these conformers is influenced by steric and electronic effects of the substituents, as well as the polarity of the solvent. mdpi.comisc.ac

Similarly, NMR experiments on (±)-trans-1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester revealed its existence in two primary conformers in solution. isc.ac The conformational equilibrium was observed to be solvent-dependent. In less polar solvents like CDCl₃, one conformer is favored, while in more polar solvents such as CD₃OD or DMSO, the equilibrium shifts towards the other conformer, which possesses a greater polarity. isc.ac This shift was confirmed by 2D NOESY experiments and supported by ab initio calculations. isc.ac The study highlighted that the conformer with diequatorial H-3 and H-4 atoms becomes more populated in polar solvents. isc.ac

These findings for substituted derivatives suggest that this compound itself likely exhibits a dynamic equilibrium between different conformations in solution. The position of this equilibrium would be sensitive to the solvent environment, a critical factor for its interactions in a biological milieu.

Table 1: Conformational Analysis of 1-Oxo-isochroman Derivatives in Solution

| Compound | Method | Solvent | Key Findings | Reference |

| (±)-trans-1-Oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester | NMR Spectroscopy (NOESY) | CDCl₃, CD₃OD, DMSO | Exists in a conformational equilibrium. The equilibrium shifts towards the more polar conformer (diequatorial H-3 and H-4) in polar solvents. | isc.ac |

| cis- and trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids | NMR Spectroscopy (¹H, ¹³C) | Not specified | The trans isomers predominantly favor a conformation with axial and pseudoaxial substituents at C-3 and C-4, respectively, based on ³J3,4 values. | mdpi.com |

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides definitive evidence of the conformation of molecules in the solid state. For derivatives of the 1-oxo-isochroman framework, crystallographic studies have revealed specific preferred conformations.

The X-ray analysis of (±)-trans-1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester confirmed its trans-configuration. isc.ac In the solid state, this molecule adopts a conformation where the hydrogen atoms at the C-3 and C-4 positions are in a diaxial arrangement. isc.ac This provides a static picture that complements the dynamic behavior observed in solution.

Furthermore, crystallographic studies on analogous isochroman derivatives, such as 3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide, indicate that the heterocyclic ring commonly adopts a half-chair conformation in the solid state. This conformation is stabilized by various intramolecular interactions.

These results strongly suggest that the this compound moiety has a distinct and predictable three-dimensional structure in the crystalline form, which is invaluable for understanding its potential binding modes to biological targets.

Table 2: Solid-State Conformation of 1-Oxo-isochroman Derivatives by X-ray Crystallography

| Compound | Key Structural Features | Conformation | Reference |

| (±)-trans-1-Oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester | trans-configuration confirmed. | Diaxial orientation of H-3 and H-4 atoms. | isc.ac |

| Analogous Isochroman Derivatives | Heterocyclic ring conformation. | Adopts a half-chair conformation. |

Structure Activity Relationship Sar Studies and Lead Compound Development

Rational Design Principles for 1-Oxo-isochroman-3-carboxylic Acid Derivatives

Rational drug design for this compound derivatives involves a methodical approach to creating new molecules with enhanced potency and specificity. This process leverages an understanding of the target's biological structure and the chemical features of the isochroman (B46142) scaffold required for interaction.

One prominent design principle is molecular hybridization . This strategy involves combining the isochroman core with a known pharmacophore from another biologically active molecule to create a new hybrid compound with potentially synergistic or improved effects. A noteworthy example is the development of antihypertensive agents based on an isochromanone structure. nih.gov Researchers identified the arylpiperazine moiety as the key pharmacophore of the α1-adrenergic receptor antagonist, naftopidil (B1677906). nih.gov By rationally designing and synthesizing a series of hybrids that chemically link the isochromanone core with various substituted arylpiperazine groups, they successfully created novel α1-adrenergic receptor antagonists with potent vasodilation activity. nih.gov The most potent compound from this series significantly lowered blood pressure in spontaneously hypertensive rats, demonstrating the success of this design principle. nih.gov

Another key principle is scaffold modification based on a natural product lead . Many drug discovery programs start with a natural product that has moderate activity. For instance, 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP), a natural product, shows moderate antihypertensive effects. nih.gov This compound serves as a starting point for designing new agents with superior potency and a better safety profile. nih.gov

Furthermore, structure-guided design is a powerful principle applied when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. researchgate.net By analyzing the active site, inhibitors can be designed to fit precisely, coordinating with key residues to block the protein's function. researchgate.netrsc.org Although specific examples for this compound targeting a known protein structure are not detailed in the provided results, this remains a fundamental strategy in medicinal chemistry.

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of isochroman derivatives is highly sensitive to the nature and position of substituents on the heterocyclic and aromatic rings. Modifying these substituents allows for the fine-tuning of the molecule's pharmacological profile.

The carboxylic acid group at the C-3 position is a common site for modification. It can be converted into esters or amides to alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects cell permeability and target binding.

A detailed SAR study on isochroman-4-one (B1313559) hybrids designed as antihypertensive agents provides specific insights into substituent effects. nih.gov In this series, an arylpiperazine moiety was attached to the isochromanone core. The substitutions on the terminal phenyl ring of the piperazine (B1678402) group had a profound impact on the α1-adrenergic receptor antagonistic activity and vasodilation potency.

The table below summarizes the findings for several potent compounds from this study.

| Compound | Substitution on Arylpiperazine Ring | Biological Activity Highlights |

| 6c | 2-Methoxyphenyl | Potent vasodilation and α1-adrenergic receptor antagonistic activity. nih.gov |

| 6e | 2-Ethoxyphenyl | The most potent compound; significantly reduced blood pressure in vivo, comparable to naftopidil, with no effect on heart rate. nih.gov |

| 6f | 2-Isopropoxyphenyl | Showed potent in vitro vasodilation and receptor antagonism. nih.gov |

| 6g | 2,3-Dimethylphenyl | Possessed potent in vitro vasodilation and receptor antagonism. nih.gov |

| 6h | 2,5-Dimethylphenyl | Exhibited potent in vitro vasodilation and receptor antagonism. nih.gov |

| 6m | 3,4-Dimethoxyphenyl | Maintained potent biological activity. nih.gov |

| 6q | Naphthyl | Demonstrated potent in vitro vasodilation and receptor antagonism. nih.gov |

These results indicate that small alkyl ether substitutions (methoxy, ethoxy) at the ortho position of the phenyl ring are highly favorable for activity. nih.gov Similarly, dimethyl substitutions and extending the aromatic system to a naphthyl group also yield potent compounds. nih.gov

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a cornerstone of modern computer-aided drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach is particularly valuable in ligand-based design, where the structure of the target protein is unknown, but a set of active molecules has been identified.

The process begins by aligning a set of active compounds to deduce a common set of steric and electronic features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. This consensus of features, in their specific 3D geometry, constitutes the pharmacophore model. This model represents the "essence" of the molecular interactions required for activity. nih.gov

Once developed, the pharmacophore model serves as a sophisticated 3D query for virtual screening of large chemical databases. This allows for the rapid identification of novel, structurally diverse compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. This method is highly effective for scaffold hopping—finding new core structures that hold the key interacting elements in the correct spatial orientation.

The design of the previously mentioned isochroman-4-one hybrids is a practical application of ligand-based design principles. nih.gov The arylpiperazine pharmacophore from the known α1-antagonist naftopidil was identified and incorporated into the isochromanone scaffold. nih.gov This strategy successfully guided the synthesis of a new class of potent antihypertensive agents.

For more advanced applications, pharmacophore models can be combined with molecular docking simulations. nih.gov A pharmacophore can be used for an initial rapid screening of millions of compounds, and the resulting hits can then be subjected to more computationally intensive docking studies to predict their binding mode and affinity at a target receptor, refining the selection of candidates for synthesis and biological testing. nih.govnih.gov

Investigation of Biological Activities and Molecular Mechanisms Non Clinical

Enzyme Inhibition Studies

Fatty Acid Synthase (FASN) Inhibition

Fatty acid synthase (FASN) is a crucial enzyme in the endogenous synthesis of fatty acids. Its upregulation in various disease states, particularly in cancer, has made it a significant target for therapeutic intervention. researchgate.net Research has shown that derivatives of 1-oxo-isochroman-3-carboxylic acid are effective inhibitors of FASN. researchgate.netnih.gov

A series of 1-oxo-3-substitute-isothiochroman-4-carboxylic acid compounds have been synthesized and evaluated for their FASN inhibitory potential. nih.gov Notably, certain compounds within this series demonstrated more potent FASN inhibition and a higher therapeutic index compared to the well-known FASN inhibitor, C75. nih.gov These derivatives are thought to bind to the ketoacyl synthase (KS) domain of FASN, similar to C75, but with improved inhibitory efficacy. researchgate.net The development of these novel FASN inhibitors, designed by modifying the structure of C75, presents a promising avenue for targeting diseases associated with aberrant FASN expression. researchgate.net

| Compound Class | Target Domain | Key Findings |

| 1-Oxo-3-substitute-isothiochroman-4-carboxylic acids | Ketoacyl Synthase (KS) | More effective FASN inhibition and higher therapeutic index than C75. researchgate.netnih.gov |

| Tetrahydro-4-methylene-2S-octyl-5-oxo-3R-furancarboxylic acid (C75) | Ketoacyl Synthase (KS) | A standard for FASN inhibition, but with limitations. nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain signaling by catalyzing the conversion of arachidonic acid to prostaglandins. nih.govnih.gov While direct studies on this compound as a COX-2 inhibitor are not extensively detailed in the provided results, the broader class of carboxylic acids has been a cornerstone in the development of COX inhibitors, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The inhibition of COX-2 is a critical mechanism for the therapeutic effects of many anti-inflammatory drugs. dntb.gov.uaresearchgate.net The structural features of COX-1 and COX-2 active sites, which are subtle yet significant, have allowed for the design of selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govdntb.gov.ua The potential for derivatives of this compound to act as COX-2 inhibitors warrants further investigation, given the established role of the carboxylic acid moiety in this class of enzyme inhibitors.

Other Enzymatic Targets

The structural motif of this compound and its derivatives suggests potential interactions with a variety of other enzymes.

Aminoacyl-tRNA Synthetases (ARSs): These enzymes are essential for protein synthesis, making them attractive targets for the development of novel antibiotics. target.re.krnih.gov Inhibitors of ARSs can be natural products or synthetic compounds that often mimic the substrates of the enzyme. target.re.krnih.gov The development of inhibitors targeting these enzymes is a key strategy to combat antibiotic resistance. rsc.org

Pancreatic Cholesterol Esterase (CEase): This enzyme is involved in the absorption of dietary cholesterol. nih.gov Inhibition of pancreatic CEase has been shown to reduce cholesterol absorption, indicating that inhibitors of this enzyme could be valuable in managing hypercholesterolemia. nih.gov

Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease involved in tissue remodeling and has been implicated in cancer invasion and metastasis. nih.gov The development of inhibitors for uPA is an area of interest in oncology research. researchgate.net

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Efficacy

The antibacterial potential of carboxylic acid derivatives has been demonstrated against various pathogens.

Staphylococcus aureus: This bacterium is a significant cause of infections, with methicillin-resistant Staphylococcus aureus (MRSA) posing a major public health threat. nih.gov Studies have shown that certain carboxylic acid derivatives exhibit significant antibacterial activity against S. aureus. For example, some 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids have demonstrated potent in vitro activity against S. aureus with low minimum inhibitory concentrations (MICs). nih.gov Other natural and synthetic compounds containing carboxylic acid moieties have also shown efficacy against S. aureus, including MRSA strains. mdpi.comfrontiersin.org

Escherichia coli: This gram-negative bacterium is a common cause of various infections. Research into quinoline-3-carboxylic acid derivatives has revealed antibacterial activity against E. coli. nih.gov For instance, certain synthesized compounds showed significant in vivo antibacterial activity against E. coli in mouse protection tests. nih.gov The tricarboxylic acid (TCA) cycle has been identified as a major target for some antimicrobial agents in E. coli. nih.gov

| Bacterial Strain | Compound Class/Agent | Key Findings |

| Staphylococcus aureus | 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Potent in vitro antimicrobial activity with low MIC values. nih.gov |

| Escherichia coli | 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Significant in vivo antibacterial activity. nih.gov |

Anti-inflammatory Mechanisms (In Vitro Models)

Derivatives of the isochroman (B46142) and related heterocyclic structures have been evaluated for their anti-inflammatory properties in various in vitro models. These studies suggest that the core structure is a viable backbone for compounds designed to modulate inflammatory pathways.

A study focusing on 1-oxo-3-substitute-isothiochroman-4-carboxylic acid compounds identified them as inhibitors of Fatty Acid Synthase (FASN). researchgate.netnih.gov FASN is a key metabolic enzyme, and its aberrant expression is linked to the deregulated energy metabolism seen in various diseases, including those with an inflammatory component. researchgate.net The designed compounds were shown to bind to the ketoacyl synthase (KS) domain of FASN. researchgate.net Another related structure, 1,2,3,4-tetrahydro-1-oxo-3-isoquinolinecarboxylic acid, has been shown to inhibit colon carcinogenesis by blocking the interleukin-6/signal transducer and activator of transcription 3 (IL-6/STAT3) signaling pathway, a critical pathway in inflammation-driven cancers. Furthermore, extracts containing compounds with similar phenolic structures have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) dependent prostaglandin (B15479496) E2 (PGE2) production and modulating the expression of inflammatory cytokines like IL-6 and IL-10 in macrophage models. nih.gov

Antioxidant Mechanisms and Cellular Protection

The antioxidant potential of the isochroman scaffold, particularly when hydroxylated, has been demonstrated, highlighting its role in cellular protection against oxidative and nitrosative stress.

Hydroxy-1-aryl-isochroman derivatives have shown significant protective effects against mitochondrial lipid peroxidation, with activities surpassing the reference antioxidant Trolox. nih.gov The degree of hydroxylation on the aryl substituent appears to directly influence this antioxidant capacity. nih.gov Specifically, derivatives with two, three, and four hydroxyl groups displayed higher activity in preventing the formation of thiobarbituric acid reactive substances (TBARS) in rat brain mitochondria. nih.gov Even without hydroxyl groups, the core isochroman structure showed a strong ability to reduce nitric oxide production in microglia, indicating a protective role against nitrosative stress. nih.gov Compounds with structural motifs similar to isochroman derivatives have also been noted for their significant antioxidant properties in DPPH assays. The mechanism of action for phenolic antioxidants often involves their ability to donate a hydrogen atom from a hydroxyl group to a free radical, forming a stable, non-reactive radical, which helps to break radical propagation chains. nih.gov

Anticancer Potential and Cytotoxicity (In Vitro Cell Lines)

The isochroman core and its analogues have been a foundation for the synthesis of compounds with significant cytotoxic activity against various cancer cell lines.

Derivatives such as 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have demonstrated notable anticancer effects, particularly in suppressing hepatocellular carcinoma. Other related structures, like 1,3-dioxoindan-2-carboxylic acid arylamides, have been evaluated for their in vitro cytotoxicity against human cancer cell lines, including ovarian (SK-OV-3), breast (MD-MB-468, T-47D), and lung (HOP62) cancer cells. researchgate.net One derivative from this series showed particular potency against the SK-OV-3 cell line. researchgate.net The cytotoxic effect of a novel pentacyclic triterpene, 1-decarboxy-3-oxo-ceanothic acid, was demonstrated in human ovarian adenocarcinoma (OVCAR-3) cells, where it induced a dose-dependent inhibition of DNA synthesis and apoptosis. nih.gov Similarly, a 3-oxo derivative of oleanolic acid was found to significantly inhibit the growth of cancer cells from different tissues in vitro and showed inhibitory effects on melanoma in vivo. researchgate.net The cytotoxic activity of various ursolic acid derivatives has also been extensively studied against multiple cancer cell lines, including HepG2, BGC-823, SH-SY5Y, and HeLa cells, with some compounds showing more significant antiproliferative ability than others. nih.gov

Table 1: In Vitro Cytotoxicity of Related Compounds

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

| 1,3-dioxoindan-2-carboxylic acid arylamides | SK-OV-3, HOP62, MD-MB-468, T-47D | Cytotoxicity (IC50 of 1.2 µM for most active compound against SK-OV-3) | researchgate.net |

| 1-decarboxy-3-oxo-ceanothic acid | OVCAR-3 (human ovarian adenocarcinoma) | Dose-dependent inhibition of DNA synthesis, induction of apoptosis | nih.gov |

| 3-oxo oleanolic acid | Various cancer cell lines | Significant growth inhibition | researchgate.net |

| Ursolic acid derivatives | HepG2, BGC-823, SH-SY5Y, HeLa | Antiproliferative ability | nih.gov |

| Avarol | HeLa, LS174, A549 | Cytotoxicity (IC50 of 10.22 ± 0.28 µg/mL against HeLa) | mdpi.com |

Immunomodulatory Effects (In Vitro)

The investigation into the immunomodulatory effects of this compound specifically is not widely documented in available literature. However, the broader class of natural compounds and their synthetic derivatives often possess immunomodulatory capabilities. For instance, polysaccharides from algae and extracts from plants like Quercus infectoria have been shown to modulate immune responses in vitro by affecting macrophage proliferation, phagocytic activity, and cytokine production. mdpi.comnih.gov The isochroman structure, with its potential to interact with various biological macromolecules, could theoretically influence immune cell signaling. However, without direct experimental evidence, the immunomodulatory potential of this compound remains an exploratory area for future research.

Other Exploratory Biological Effects

The versatile isochroman scaffold and its analogues have been explored for a range of other biological activities, demonstrating the broad therapeutic potential of this class of compounds.

Antiulcer and Gastroprotective: A study on (isochroman-1-yl)alkylamines demonstrated antiulcer activity, suggesting a protective effect on gastric mucosa. nih.gov

Antiallergic: A US patent describes 1,2-dihydro- and 1,2,3,4-tetrahydro-1-oxo-3-isoquinolinecarboxylic acid derivatives as agents for preventing the physical manifestations of atopic allergic reactions. google.com The proposed mechanism involves blocking reactions within mast cells to prevent the release of allergic mediators. google.com

Antileishmanial: Benzothiopyrane derivatives, which are sulfur analogues of chromans, have been synthesized and evaluated for their activity against intracellular amastigotes of Leishmania (V) panamensis. nih.gov Additionally, 3-oxo-olean-12-en-28-oic acid has shown in vitro antileishmanial effects. researchgate.net

Angiogenesis Inhibition: While not directly reported for this compound, the inhibition of angiogenesis is a known anticancer mechanism for many classes of compounds. Given the anticancer potential of related structures, this is a plausible area for future investigation.

Mechanism of Action Elucidation at Molecular and Cellular Levels (Non-Clinical)

The molecular mechanisms underlying the biological activities of isochroman-related compounds are diverse and target-specific. The core structure, featuring a lactone and a carboxylic acid, allows for interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Enzyme Inhibition: A key mechanism for some derivatives is enzyme inhibition. For example, 1-oxo-3-substitute-isothiochroman-4-carboxylic acids act as inhibitors of Fatty Acid Synthase (FASN) by binding to the enzyme's ketoacyl synthase (KS) domain. researchgate.net

Apoptosis Induction: The cytotoxic effects of related compounds are often mediated through the induction of programmed cell death (apoptosis). nih.gov For instance, treatment of HepG2 cancer cells with an ursolic acid derivative led to apoptosis, accompanied by cell cycle arrest at the S phase and an increase in caspase-3 activity. nih.gov

Modulation of Signaling Pathways: The anticancer activity of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been linked to the blockade of the IL-6/STAT3 signaling pathway, a crucial regulator of cell proliferation and survival. This compound was also found to restore metabolic perturbations in hepatocellular carcinoma models.

Nucleophilic Acyl Substitution: The carboxylic acid group is a key functional moiety that can undergo reactions like Fischer esterification or conversion to more reactive acid chlorides, allowing it to act as a building block for more complex molecules. libretexts.org The reactivity of the carbonyl group, enhanced by acid catalysis, makes it a prime site for nucleophilic attack, which is fundamental to its interaction with biological targets. libretexts.org

Biosynthesis and Metabolic Pathways

Natural Occurrence and Isolation of 1-Oxo-isochroman-3-carboxylic Acid Derivatives

Derivatives of the 1-oxo-isochroman scaffold, more broadly classified as isocoumarins and their dihydro- counterparts (3,4-dihydroisocoumarins), are predominantly found as secondary metabolites in fungi, particularly endophytic fungi. nih.govnih.gov These compounds exhibit significant structural diversity, often featuring substituents at the C-3 position and various oxygenation patterns on the aromatic ring. nih.govmdpi.com The isolation of these natural products typically involves extraction from the fungal source or the host organism it inhabits, followed by chromatographic separation and spectroscopic characterization. nih.gov

Many of these naturally occurring derivatives are given trivial names based on the genus or species of the organism from which they were first isolated. nih.gov The table below details several this compound derivatives and structurally related isocoumarins that have been isolated from natural fungal sources.

Table 1: Naturally Occurring 1-Oxo-isochroman Derivatives from Fungal Sources This table is interactive. Click on the headers to sort.

| Compound Name | Fungal Source | Host Organism (Family) | Location of Host |

|---|---|---|---|

| 6,8-Dihydroxy-7-methyl-1-oxo-1H-isochromene-3-carboxylic acid | Pestalotiopsis coffeae | Caryota mitis (Palm, Arecaceae) | Hainan Province, China |

| Oryzaein A | Aspergillus oryzae | Paris polyphylla var. yunnanensis (Liliaceae) | Dali, Yunnan, China |

| Oryzaein B | Aspergillus oryzae | Paris polyphylla var. yunnanensis (Liliaceae) | Dali, Yunnan, China |

| Fusarentin 6-methyl ether | Colletotrichum sp. | Piper ornatum (Piperaceae) | Surat Thani Province, Thailand |

Data sourced from a review on naturally occurring isocoumarins from endophytic fungi. nih.gov

Enzymatic Biotransformations Involving this compound Scaffolds

Once formed, the 1-oxo-isochroman core can be subjected to various enzymatic modifications, known as biotransformations. These reactions are crucial for both the diversification of natural products and the detoxification of xenobiotic compounds in other organisms.

A key metabolic pathway for compounds containing a carboxylic acid group is conjugation with amino acids, a process that often serves to detoxify and facilitate the excretion of both endogenous and foreign substances (xenobiotics). nih.govresearchgate.net The mitochondrial enzyme Glycine N-acyltransferase (GLYAT) plays a central role in this process. mdpi.comnih.gov

GLYAT catalyzes the transfer of an acyl group from an acyl-CoA thioester to the N-terminus of glycine. nih.gov Research has shown that GLYAT can utilize isocoumarin-based structures as substrates. Specifically, it can conjugate derivatives like 1-oxo-1H-isochromene-3-carboxylic acid and 7-hydroxy-1-oxo-1H-isochromene-3-carboxylic acid to glycine. nih.gov This conjugation pathway is a critical detoxification mechanism, converting xenobiotic acids into more water-soluble N-acylglycines that can be more easily eliminated from the body. mdpi.comnih.gov A deficiency in the GLYAT enzyme can impair this detoxification process, leading to developmental issues. researchgate.net

The isochroman (B46142) ring system, while relatively stable, can undergo degradation. A notable metabolic reaction is the hydrolysis of the lactone ring. Studies on synthetic analogues, such as 4-(1-oxo-1H-isochromen-3-yl)-benzenesulfonyl chloride derivatives, have demonstrated that the lactone ring can be opened under mild basic conditions. nih.gov

In an experiment reacting a sulfonyl chloride derivative of 3-phenylisocoumarin with the amino acid phenylalanine in a slightly alkaline solution, a partial opening of the lactone ring was observed. nih.gov This hydrolysis is often facilitated by electron-withdrawing groups attached to the isocoumarin (B1212949) structure, which make the lactone carbonyl more susceptible to nucleophilic attack. nih.gov This suggests that a potential metabolic degradation pathway for this compound and its analogues in biological systems could involve enzymatic or pH-mediated hydrolysis, leading to the formation of a deoxybenzoin (B349326) derivative. nih.gov

Precursor Incorporation Studies for Biosynthetic Pathway Elucidation

Understanding the biosynthetic origins of natural products like this compound is fundamental to microbiology and biochemistry. The primary method for elucidating these pathways is through precursor incorporation studies using isotopically labeled compounds.

Isocoumarins and their derivatives are known to be polyketides, which are biosynthesized via the acetate-malonate pathway. nih.govmdpi.comrsc.org This process is catalyzed by a large, multi-domain enzyme complex called polyketide synthase (PKS). nih.govrsc.org The PKS enzyme assembles the polyketide chain from simple precursor units, typically acetyl-CoA (the starter unit) and malonyl-CoA (the extender units). rsc.orgtib.eu

To confirm this pathway and identify the specific precursors, researchers conduct feeding experiments. In these studies, a culture of the producing organism (e.g., a fungus) is fed with a potential precursor that has been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). rsc.orguea.ac.uk After a period of growth, the natural product of interest is isolated, and its structure is analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. rsc.org

If the labeled precursor was incorporated into the molecule, the NMR or mass spectrum will show signals corresponding to the positions of the isotopic labels. rsc.org For example, early studies on the biosynthesis of the isocoumarin canescin in Penicillium canescens used ¹³C-labeled acetate (B1210297) to demonstrate its incorporation and confirm that the isocoumarin core was derived from the polyketide pathway. rsc.orguea.ac.uk Similar experiments using labeled methionine have shown that it can serve as the source for methyl groups often found on the isocoumarin skeleton. rsc.org By analyzing the pattern of label incorporation, scientists can piece together the sequence of enzymatic reactions and intermediates that form the final natural product, thereby elucidating its complete biosynthetic pathway. nih.govrsc.org

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "1-Oxo-isochroman-3-carboxylic acid," docking studies can elucidate its potential binding modes within the active site of a protein.

Detailed research findings indicate that the structural motifs of the compound, namely the isochroman (B46142) ring, the ketone group, and the carboxylic acid, are crucial for its interactions. The carboxylic acid and ketone functionalities are capable of forming hydrogen bonds, while the bicyclic isochroman system can participate in hydrophobic interactions. For instance, in related isochroman derivatives, the carboxamide and chlorophenyl substituents adopt a trans configuration to minimize steric clashes, a conformation stabilized by C–H···O hydrogen bonds that form a three-dimensional network. While specific docking studies against particular enzymes for the parent compound are not extensively detailed in the provided literature, the methodology is widely applied to similar structures like 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to understand their inhibitory mechanisms. nih.gov Such studies typically reveal key amino acid residues that stabilize the ligand within the protein's binding pocket.

| Structural Moiety | Potential Type of Interaction | Potential Interacting Protein Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Arginine, Lysine, Histidine, Serine |

| Ketone Group (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Isochroman Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Oxygen Heteroatom | Hydrogen Bond Acceptor | Polar amino acid side chains |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For "this compound" and its analogues, QSAR studies would aim to build a predictive model for a specific biological effect based on calculated molecular descriptors.

Although specific QSAR models for "this compound" are not detailed in the available research, studies on analogous structures like 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have successfully employed this approach. nih.govresearchgate.net These studies typically involve calculating a range of descriptors, including electronic (e.g., LUMO energy), steric, and lipophilic properties, and then using statistical methods to find a correlation with activity. researchgate.net A reliable QSAR model can be instrumental in designing new derivatives with potentially enhanced activity before their actual synthesis, thereby saving time and resources. nih.gov

| Step | Description | Example Descriptors |

|---|---|---|

| 1. Data Set Compilation | Gathering a series of analogues with experimentally measured biological activity. | IC₅₀ or Kᵢ values. |

| 2. Descriptor Calculation | Computing molecular properties (descriptors) for each compound in the series. | Molecular Weight (MW), LogP, Polarizability (POLZ), ELUMO. researchgate.net |

| 3. Model Development | Using statistical methods (e.g., multiple linear regression, machine learning) to create an equation linking descriptors to activity. | Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

| 4. Model Validation | Assessing the statistical significance and predictive power of the model using internal and external test sets. | Correlation coefficient (R²), Cross-validated R² (Q²). researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can provide deep insights into its geometry, stability, and chemical reactivity.

DFT is widely used to optimize molecular geometries and calculate various electronic properties. mongoliajol.info Calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(2d,2p), which has shown good agreement with experimental pKa values for other acids. semanticscholar.org Key parameters obtained from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.com Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental IR spectra to confirm structural assignments. researchgate.net

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. | B3LYP/6-31G(d,p) |

| HOMO Energy | Indicates the ability to donate an electron; related to ionization potential. mdpi.com | DFT Calculation |

| LUMO Energy | Indicates the ability to accept an electron; related to electron affinity. mdpi.com | DFT Calculation |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com | Egap = ELUMO - EHOMO |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural characterization. researchgate.net | Frequency Calculation |

| Electrostatic Potential (ESP) | Maps charge distribution, identifying nucleophilic and electrophilic sites. mongoliajol.info | DFT Calculation |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For "this compound," MD simulations can reveal its conformational flexibility and dynamic behavior in different environments, such as in aqueous solution.

MD simulations provide mechanistic insight into processes like solvation and conformational changes. nih.gov The simulations track the trajectory of each atom, allowing for the analysis of properties like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which measure structural stability and atomic mobility, respectively. nih.gov For the isochroman core, which can adopt a half-chair conformation, MD simulations can explore the energy landscape of different conformers and the transitions between them. These simulations are also crucial for understanding how the molecule interacts with its surroundings, including the formation and lifetime of hydrogen bonds with solvent molecules. nih.gov

| Analyzed Parameter | Description | Insight Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. nih.gov | Assesses the overall structural stability and equilibration of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom around its average position. nih.gov | Identifies flexible regions of the molecule, such as the carboxylic acid group. |

| Conformational Clustering | Groups similar structures from the simulation trajectory. | Identifies the most populated and energetically favorable conformations. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. nih.gov | Quantifies interactions with solvent or a target protein. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Characterizes the solvation shell around the molecule. |

Virtual Screening Approaches for Novel Ligand Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. arxiv.org The "this compound" scaffold can serve as a starting point for identifying novel ligands with similar or improved properties.

In a typical VS workflow, a large chemical database, which can contain billions of virtual compounds, is screened against a biological target. chemrxiv.org The screening can be structure-based, relying on molecular docking to predict binding affinity, or ligand-based, where molecules are sought that are similar to a known active compound (like our lead scaffold). The goal is to reduce a vast chemical library to a manageable number of high-priority "hits" for experimental testing. arxiv.org This approach accelerates the identification of promising lead compounds and can lead to the successful development of small molecule drugs, even for challenging targets. chemrxiv.org

| Stage | Description | Objective |

|---|---|---|

| 1. Library Preparation | Preparing a large database of small molecules (e.g., from ZINC, Enamine REAL). | To create a diverse set of candidate molecules for screening. |

| 2. Target Preparation | Preparing the 3D structure of the biological target (e.g., an enzyme or receptor). | To define the binding site for docking calculations. |

| 3. Docking/Screening | Computationally docking each molecule from the library into the target's binding site or comparing it to the query scaffold. arxiv.org | To score and rank molecules based on predicted binding affinity or similarity. |

| 4. Hit Selection & Filtering | Selecting the top-scoring compounds and applying filters (e.g., for drug-likeness, ADMET properties). | To prioritize a smaller, more promising set of compounds for acquisition or synthesis. |

| 5. Experimental Validation | Synthesizing and testing the selected hits in biological assays. | To confirm the computational predictions and identify true active compounds. |

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

The isochroman (B46142) scaffold is recognized as a valuable building block for the creation of bioactive natural products and synthetic pharmaceutical agents. researchgate.net Specifically, 1-Oxo-isochroman-3-carboxylic acid and its derivatives are considered versatile small molecule scaffolds and heterocyclic building blocks for further chemical synthesis. cymitquimica.comarctomsci.com The reactivity of its two distinct functional groups—the carboxylic acid at the 3-position and the lactone (a cyclic ester)—provides chemists with multiple pathways for molecular elaboration.

The carboxylic acid moiety is a key handle for derivatization, most commonly through amide bond formation. By reacting this compound with a diverse range of primary or secondary amines, a library of corresponding amides can be generated. This reaction is fundamental in medicinal chemistry for exploring the structure-activity relationships of a lead compound.

Furthermore, the isochromanone core itself can be chemically modified. The lactone's carbonyl group and the adjacent benzene (B151609) ring can undergo various transformations. For instance, synthetic strategies developed for related isochromanone derivatives include reactions such as hydrogenation, reduction of the carbonyl to a hydroxyl group, and epoxidation, each creating new, structurally complex molecules with defined stereochemistry. nih.govresearchgate.net These transformations highlight the role of the isochromanone framework as a robust scaffold upon which intricate molecular architectures can be built.

Intermediate in the Preparation of Advanced Heterocyclic Systems

The isochromanone motif is a privileged structure in medicinal chemistry and can act as a key intermediate in the synthesis of more complex, fused heterocyclic systems. researchgate.net The oxa-Pictet-Spengler reaction, a cornerstone in the synthesis of the isochroman ring system, provides access to this core structure, which can then be elaborated upon. researchgate.net

Research into related compounds has demonstrated the potential of the isochromanone scaffold to be integrated into larger polycyclic systems. For example, novel isochroman-fused coumarin (B35378) derivatives have been synthesized and investigated for their biological activity. researchgate.net This illustrates a strategy where the isochromanone serves as the foundation, which is then annulated with another heterocyclic ring to produce an advanced, multi-ring system.

While this compound is itself a complex heterocyclic system, its functional groups allow it to be a starting point for even greater complexity. The carboxylic acid can be used to link the isochromanone core to other cyclic or heterocyclic fragments, while reactions involving the lactone ring could lead to ring-opening or rearrangement products that form the basis for entirely new heterocyclic scaffolds. Asymmetric synthesis methods are particularly important in this context, allowing for the creation of optically active lactone derivatives with multiple stereocenters, which are highly sought after in drug development. nih.govresearchgate.netrsc.org

Development of Combinatorial Compound Libraries for Drug Discovery

Modern drug discovery often employs high-throughput screening of large compound collections, or libraries, to identify new lead structures. The principles of fragment-based drug design (FBDD) and dynamic combinatorial chemistry (DCC) rely on the use of a diverse set of molecular building blocks that can be combined to generate vast numbers of potential drug candidates. nih.gov

Carboxylic acids are a crucial class of building blocks for these libraries, primarily due to their ability to readily form reversible or irreversible covalent bonds (e.g., amide or ester linkages) with other building blocks containing complementary functional groups. nih.gov this compound is an ideal candidate for inclusion in such libraries for several reasons:

Structural Rigidity: The fused bicyclic isochromanone core provides a rigid, well-defined three-dimensional shape. This rigidity can lead to more specific binding interactions with a biological target, a desirable trait in drug candidates.

Functional Handle: The carboxylic acid group serves as a reliable point of attachment for diversification, allowing the isochromanone scaffold to be systematically combined with a library of amines, alcohols, or other nucleophiles.

"Drug-like" Scaffold: The isochromanone motif is present in numerous biologically active compounds, making it a "privileged" scaffold that is more likely to have favorable interactions with biological targets. researchgate.net

By incorporating scaffolds like this compound into fragment libraries, chemists can significantly increase the structural diversity of the resulting combinatorial library. This enhances the probability of discovering novel and selective inhibitors for therapeutic targets, as demonstrated by the successful application of fragment-based DCC in identifying selective enzyme inhibitors. nih.gov

Q & A

Q. 1.1. What are the key spectroscopic techniques for characterizing 1-Oxo-isochroman-3-carboxylic acid, and how do they validate its structural features?

To confirm the structure of this compound, researchers should employ a combination of 1H-NMR, IR spectroscopy, and mass spectrometry (ES/MS) .

- 1H-NMR identifies proton environments, such as aromatic protons in the isochroman ring and carboxylic acid protons.

- IR spectroscopy detects functional groups like the carbonyl (C=O) stretch (~1700–1750 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

- Mass spectrometry provides molecular ion peaks and fragmentation patterns to confirm molecular weight and substituents .

Q. 1.2. How can solubility and stability of this compound be optimized for in vitro assays?

- Solubility : Use polar aprotic solvents (e.g., DMSO) or buffer systems (pH-adjusted PBS) to enhance dissolution. Pre-saturate solvents with the compound to avoid precipitation.

- Stability : Conduct stability studies under varying pH, temperature, and light conditions. For example, store solutions at –20°C in amber vials to prevent photodegradation .

Q. 1.3. What synthetic routes are reported for this compound derivatives?

Common methods include:

- Cyclization reactions of substituted phenethylamines with carbonyl reagents.